Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate
Description
Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate is a complex organic compound that features a thiazepane ring system
Properties
IUPAC Name |
ethyl 4-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO5S/c1-2-24-17(21)8-7-16(20)19-10-9-15(25(22,23)12-11-19)13-5-3-4-6-14(13)18/h3-6,15H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWWVOQEPDGTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate typically involves multiple steps One common approach starts with the preparation of the thiazepane ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that the thiazepane ring and the chlorophenyl group enhance the compound's ability to bind to specific enzymes or receptors, potentially leading to various therapeutic effects.
Applications in Medicinal Chemistry
Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate has been investigated for several potential applications in drug development:
Antimicrobial Activity
Research suggests that thiazepane derivatives exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance the compound's effectiveness against various pathogens. Studies have shown promising results in inhibiting bacterial growth, making it a candidate for further exploration in antibiotic development.
Anticancer Potential
The unique structure of this compound may allow it to interact with cancer cell pathways. Preliminary studies indicate that it could inhibit tumor growth by targeting specific oncogenic pathways or enhancing apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that this compound showed significant activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent.
- Research on Anticancer Effects : Another investigation focused on the compound's ability to induce apoptosis in specific cancer cell lines. Results indicated that it could inhibit cell proliferation effectively.
- Pharmacokinetic Studies : Research has also been conducted to understand the pharmacokinetics of this compound, exploring its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its suitability for therapeutic use.
Mechanism of Action
The mechanism of action of Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The thiazepane ring and the 2-chlorophenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(7-(2-bromophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate
- Ethyl 4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate
- Ethyl 4-(7-(2-methylphenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate
Uniqueness
Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate is unique due to the presence of the 2-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific applications where the 2-chlorophenyl group provides distinct advantages.
Biological Activity
Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 387.9 g/mol. The compound features a thiazepane ring, a dioxido group, and a chlorophenyl moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.9 g/mol |
| CAS Number | 2034458-98-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The initial step often includes the formation of the thiazepane ring through cyclization reactions of appropriate precursors under controlled conditions. Subsequent steps may involve functional group modifications to enhance biological activity and optimize pharmacokinetic properties .
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the thiazepane ring and the chlorophenyl group plays a crucial role in binding affinity and selectivity towards these targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological responses.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Thiazepane derivatives have shown promise in inhibiting bacterial growth and may possess antifungal properties.
- Anticancer Potential : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial properties of thiazepane derivatives against several bacterial strains. Results indicated significant inhibition zones for compounds containing chlorophenyl groups, suggesting enhanced activity due to structural features. -
Anticancer Screening :
In vitro assays demonstrated that certain thiazepane derivatives led to reduced viability in various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis.
Q & A
Basic: What synthetic methodologies are established for synthesizing Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate?
Methodological Answer:
The synthesis involves two key steps: (1) construction of the 1,4-thiazepane sulfone ring and (2) coupling with the γ-keto ester moiety.
- Thiazepane Formation : Cyclocondensation of 2-chlorophenyl-substituted precursors (e.g., ortho-phenylenediamine analogs) with sulfur-containing intermediates under reflux conditions, followed by oxidation with H₂O₂/Na₂WO₄ to introduce the 1,1-dioxido group .
- Ester Coupling : React the thiazepane sulfone with ethyl 4-oxobutanoate derivatives via nucleophilic acyl substitution or Friedel-Crafts acylation. For analogs, yields range from 74% to 82% depending on solvent polarity (e.g., THF vs. DCM) and catalyst (e.g., BF₃·Et₂O) .
- Purification : Use silica gel chromatography (hexane:EtOAc gradients) and recrystallization (ethanol/water) for optimal purity .
Basic: Which analytical techniques are recommended for structural validation of this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
Advanced: How can researchers resolve contradictions in reported synthetic yields for γ-keto ester intermediates?
Methodological Answer:
Contradictions often arise from reaction kinetics and side reactions. Strategies include:
- Condition Optimization :
- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., over-oxidation or dimerization) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity but may increase hydrolysis; balance with toluene for steric protection .
Advanced: How does the 2-chlorophenyl substituent influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
The electron-withdrawing Cl group enhances electrophilicity at the ketone and sulfone moieties:
- Hammett Analysis : Compare σₚ values for substituents (Cl: σₚ = +0.23) to predict activation effects on reaction rates .
- Computational Modeling :
- Experimental Validation : Perform competitive reactions with fluorophenyl analogs (e.g., 2-F vs. 2-Cl) to quantify electronic effects .
Advanced: What in silico approaches predict pharmacokinetic properties, and how do they align with experimental data?
Methodological Answer:
- ADME Prediction :
- Validation :
Advanced: How to design experiments evaluating the thiazepane sulfone’s role in target interactions?
Methodological Answer:
- Mutagenesis Studies : Replace the sulfone with sulfide or amine groups and compare binding affinities (e.g., SPR or ITC) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., GABA receptors) to resolve sulfone-protein hydrogen bonds .
- SAR Profiling : Synthesize analogs with varied sulfone positioning (e.g., 1,1-dioxido vs. mono-oxide) and test in functional assays (e.g., calcium flux) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
